

Spectroscopic Characterization of Substituted Isoxazole Compounds: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid

Cat. No.: B1299402

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Introduction: Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their wide-ranging biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point for drug discovery and development.[1][2][3] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the novelty of synthesized compounds. This technical guide provides an in-depth overview of the primary spectroscopic techniques used to characterize substituted isoxazoles, complete with experimental protocols, data summaries, and workflow visualizations for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of isoxazole derivatives in solution.[4] A combination of one-dimensional (^1H , ^{13}C) and two-dimensional (2D) experiments is typically required for unambiguous assignment of all protons and carbons, especially in complex substituted molecules.[4]

^1H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. Protons directly attached to the isoxazole ring have characteristic chemical shifts. For example, the H5 proton of the isoxazole ring often appears as a singlet.[5] Aromatic protons on substituents typically resonate in the downfield region (δ 7.0-8.5 ppm).[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are key indicators of the substitution pattern. The appearance of a signal around 81.5 ppm (C-O) can be evidence of the isoxazole ring formation.[1]

2D NMR Techniques

Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the structure.

- HSQC correlates directly bonded proton and carbon atoms.
- HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying connectivity between different parts of the molecule and assigning quaternary carbons.[4]

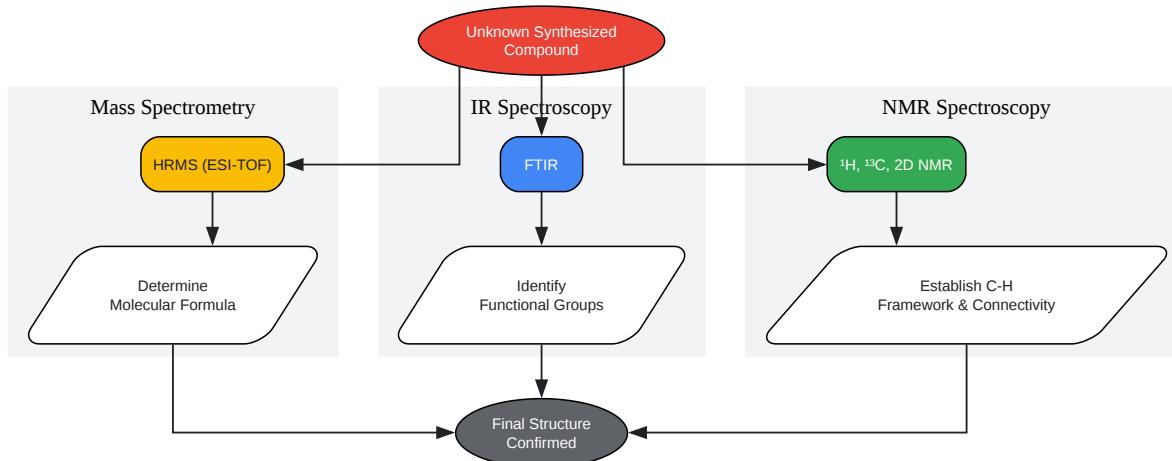
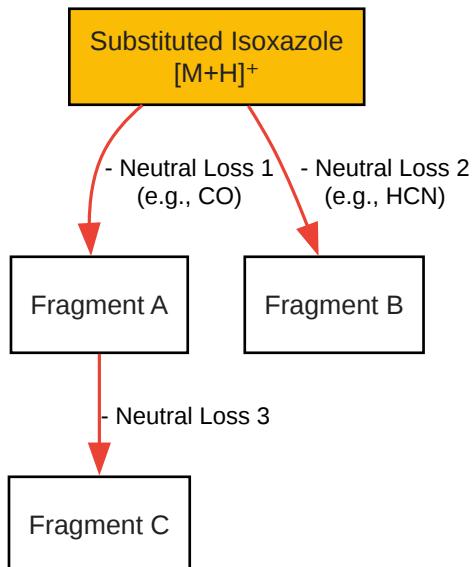
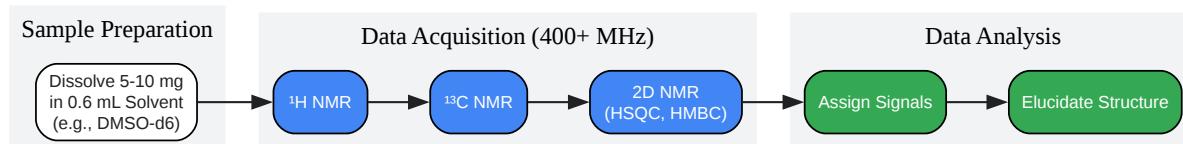
NMR Data Summary

The following table summarizes typical chemical shift ranges for protons and carbons in substituted isoxazole rings. Actual values are highly dependent on the specific substituents and the solvent used.

Nucleus	Position	Typical Chemical Shift (δ ppm)	Notes
^1H	H3	~8.3 - 8.8	Highly dependent on substituent at C3.
H4		~6.4 - 6.8	Often a singlet. [5]
H5		~8.5 - 9.0	Can be influenced by adjacent substituents.
^{13}C	C3	~150 - 160	Position adjacent to nitrogen and oxygen.
C4		~100 - 115	Typically the most upfield ring carbon.
C5		~165 - 175	Can show a carbonyl-like character.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: a. Weigh approximately 5-10 mg of the purified isoxazole compound.[\[4\]](#) b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.[\[4\]](#)[\[6\]](#) DMSO-d_6 is often preferred for its ability to dissolve a wide range of compounds.[\[4\]](#) c. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[\[4\]](#)
- Instrument Setup and Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[\[3\]](#)[\[6\]](#) b. Record a standard ^1H NMR spectrum. c. Record a proton-decoupled ^{13}C NMR spectrum. d. If structural assignment is ambiguous, perform 2D NMR experiments such as HSQC and HMBC to establish C-H and long-range C-H correlations.[\[4\]](#)



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